オルビフロキサシン

概要

説明

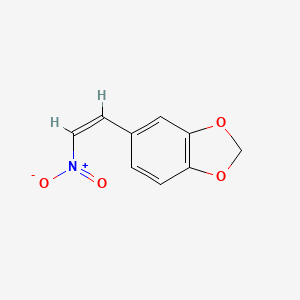

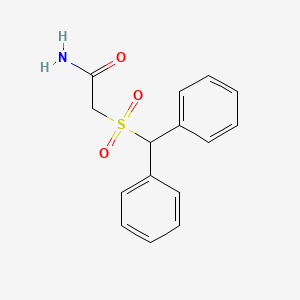

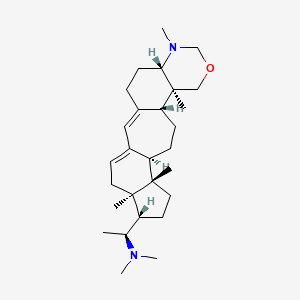

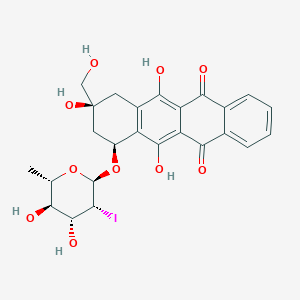

オルビフロキサシンは、フルオロキノロンカルボン酸誘導体というクラスに属する合成の広域スペクトル抗菌薬です。主に犬や猫の感染症を治療するために獣医学で使用されます。 オルビフロキサシンの化学式はC₁₉H₂₀F₃N₃O₃であり、幅広い細菌病原体に対する有効性で知られています .

2. 製法

合成ルートと反応条件: オルビフロキサシンは、スパルフロキサシンを原料として合成することができます。合成には、塩酸と亜硝酸ナトリウムの影響下でジアゾ化反応を行い、ジアゾニウム塩溶液を得ることが含まれます。次に、ジアゾニウム塩溶液にテトラフルオロホウ酸を加え、-10°Cでフッ素化反応を行います。反応溶液をろ過し、ろ過ケーキをジエチルエーテルで洗浄し、乾燥させてオルビフロキサシン粗製物を得ます。 粗製物はその後、精製されてオルビフロキサシンが得られます .

工業生産方法: 工業的な設定では、オルビフロキサシンは、注射用水に溶解させてオルビフロキサシン懸濁液を得ることで製造されます。医薬品グレードの酸を添加してオルビフロキサシンを溶解させ、オルビフロキサシン塩溶液を形成します。この溶液をろ過、濃縮、結晶化して、固体のオルビフロキサシン塩を得ます。酸性化剤を用いてpHを3.5〜4.5に調整し、溶液を注射用水で希釈して所望の濃度を実現します。 最終製品は滅菌、ろ過され、ボトルに充填されます .

科学的研究の応用

Orbifloxacin has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of fluoroquinolone synthesis and reactivity.

Biology: Investigated for its antibacterial properties and mechanisms of resistance.

Medicine: Applied in veterinary medicine to treat bacterial infections in animals.

Industry: Utilized in the development of new antibacterial agents and formulations

作用機序

オルビフロキサシンは、DNA複製と転写に不可欠な酵素である、細菌のDNAジャイレースとトポイソメラーゼIVを阻害することで、抗菌作用を発揮します。 細菌のDNAの超らせん構造と合成を阻害することで、オルビフロキサシンは細菌の細胞分裂と増殖を効果的に阻止します .

類似化合物:

- エンロフロキサシン

- シプロフロキサシン

- レボフロキサシン

比較: オルビフロキサシンは、獣医学における特定の使用と高いバイオアベイラビリティのために、フルオロキノロンの中で独特です。 エンロフロキサシンやシプロフロキサシンと比較して、オルビフロキサシンはより幅広い活性スペクトルとより優れた薬物動態を示し、動物における特定の感染症の治療に効果的です .

オルビフロキサシンのユニークな特性と用途は、科学研究と獣医学の両方において貴重な化合物となっています。

準備方法

Synthetic Routes and Reaction Conditions: Orbifloxacin can be synthesized using sparfloxacin as a starting material. The synthesis involves a diazotization reaction under the effect of hydrochloric acid and sodium nitrite to obtain a diazonium salt solution. Tetrafluoroboric acid is then added to the diazonium salt solution, followed by a fluorization reaction at a temperature of -10°C. The reaction solution is filtered, and the filter cake is washed with ethyl ether and dried to obtain orbifloxacin crude product. The crude product is then purified to obtain orbifloxacin .

Industrial Production Methods: In industrial settings, orbifloxacin is produced by dissolving it in injection water to obtain an orbifloxacin suspension. A medical-grade acid is added to dissolve the orbifloxacin, forming an orbifloxacin salt solution. This solution is filtered, concentrated, and crystallized to obtain solid orbifloxacin salt. The pH is adjusted to 3.5-4.5 using an acid conditioning agent, and the solution is diluted with injection water to achieve the desired concentration. The final product is sterilized, filtered, and filled into bottles .

化学反応の分析

反応の種類: オルビフロキサシンは、酸化、還元、置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

酸化: オルビフロキサシンは、過酸化水素や過マンガン酸カリウムなどの酸化剤を用いて酸化することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を用いて行うことができます。

置換: 置換反応には、アミンやチオールなどの求核剤が関与することがよくあります。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって酸化された誘導体が生成される可能性があり、置換反応によってさまざまな置換オルビフロキサシン化合物が生成される可能性があります .

4. 科学研究への応用

オルビフロキサシンは、幅広い科学研究への応用があります:

化学: フルオロキノロンの合成と反応性の研究におけるモデル化合物として使用されます。

生物学: 抗菌作用と耐性機構について調査されています。

医学: 獣医学において動物の細菌感染症を治療するために適用されます。

類似化合物との比較

- Enrofloxacin

- Ciprofloxacin

- Levofloxacin

Comparison: Orbifloxacin is unique among fluoroquinolones due to its specific use in veterinary medicine and its high bioavailability. Compared to enrofloxacin and ciprofloxacin, orbifloxacin has a broader spectrum of activity and better pharmacokinetic properties, making it more effective in treating certain infections in animals .

Orbifloxacin’s unique properties and applications make it a valuable compound in both scientific research and veterinary medicine.

特性

IUPAC Name |

1-cyclopropyl-7-[(3S,5R)-3,5-dimethylpiperazin-1-yl]-5,6,8-trifluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F3N3O3/c1-8-5-24(6-9(2)23-8)17-14(21)13(20)12-16(15(17)22)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6H2,1-2H3,(H,27,28)/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPQASLPWJVQMH-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C3=C(C(=C2F)F)C(=O)C(=CN3C4CC4)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046201 | |

| Record name | Orbifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113617-63-3 | |

| Record name | Orbifloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113617-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Orbifloxacin [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113617633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Orbifloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11443 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ORBIFLOXACIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Orbifloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Orbifloxacin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORBIFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/660932TPY6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。